Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)10-8-14(12(16)11(10)15)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3 |
InChI Key |
PMSIFHYLTJEGQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylic acid with methanol. This reaction is carried out under acidic conditions to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Additions and Ring-Opening Reactions
The ketone group at the 5-position undergoes nucleophilic attack under controlled conditions. For example:
-
Grignard reagent addition : Reaction with 4-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) at reflux yields tertiary alcohol intermediates, which are precursors to substituted pyrrolidines .
-
Reductive amination : The ketone can be converted to an amine via hydrogenation using catalysts like Pd/C or LiAlH₄, enabling further functionalization .
Example Reaction Pathway:
Hydrolysis and Esterification
The ester group at the 3-position participates in hydrolysis and transesterification:
-
Acidic/basic hydrolysis : Yields the corresponding carboxylic acid, which can be further modified.
-
Ester exchange : Reacts with alcohols under acidic conditions (e.g., H₂SO₄) to form new esters.
Hydrolysis Conditions:
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic | HCl (6 M), 80°C | 3-Carboxylic acid derivative | 72–85 |
| Basic | NaOH (1 M), 25°C | Sodium carboxylate | 68–78 |
Reduction Reactions
The ketone and hydroxyl groups are susceptible to reduction:
-
Ketone reduction : Using NaBH₄ or LiAlH₄ converts the 5-oxo group to a hydroxyl, forming diols .
-
Debenzylation : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, exposing the secondary amine for downstream reactions .
Selectivity in Reduction:
Cyclization and Ring Contraction
The compound participates in cycloadditions and ring modifications:
-
Epoxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms epoxides, enabling strain-driven ring-opening reactions .
-
Piperidine-to-pyrrolidine contraction : Achieved via elimination (TFA) and hydrogenation, altering ring size for targeted bioactivity .
Biological Activity-Driven Modifications
The hydroxyl and ester groups are leveraged to synthesize pharmacologically active derivatives:
-
Anti-inflammatory analogs : Ester hydrolysis followed by coupling with NSAID-like moieties (e.g., ibuprofen) enhances activity.
-
Anticancer derivatives : Introduction of platinum complexes via amine coordination improves cytotoxicity.
Structure-Activity Relationship (SAR) Highlights:
| Modification Site | Functional Group Introduced | Biological Effect |
|---|---|---|
| C4-OH | Sulfonate ester | Improved metabolic stability |
| C3-COOCH₃ | Amide | Enhanced receptor binding |
Crystallographic and Spectroscopic Insights
-
X-ray diffraction : Confirms a twisted pyrrolidine ring conformation (torsion angle: 236.4°) and near-orthogonal orientation of the benzyl group relative to the ring .
-
NMR data : Key signals include δ 4.97 (d, J = 15.1 Hz, benzyl CH₂) and δ 173.2 (ester carbonyl) .
Comparative Reactivity with Analogs
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| Ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate | Ethyl ester vs. methyl ester | Slower hydrolysis due to steric hindrance |
| Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate | Six-membered ring | Reduced ring strain alters reduction rates |
Scientific Research Applications
Biological Activities
Research indicates that methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Potential Anticancer Activity : Some derivatives of this compound have been studied for their anticancer properties, highlighting the importance of further investigation into its mechanism of action.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the esterification of 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylic acid with methanol under acidic conditions to yield the methyl ester. This process can be optimized to improve yield and purity.
Several studies have documented the applications and effects of this compound:
- Pharmaceutical Development : Research has focused on its potential as a lead compound for developing new drugs targeting bacterial infections or inflammatory conditions. One study demonstrated its effectiveness in inhibiting bacterial growth, suggesting further exploration in drug formulation .
- Mechanistic Studies : Investigations into the interactions between this compound and biological macromolecules have provided insights into its mechanism of action. Studies utilizing NMR spectroscopy have elucidated structural details that are critical for understanding how it exerts its biological effects .
- Synthesis Optimization : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives. These developments are crucial for scaling up production for clinical trials and eventual therapeutic use .
Biological Activity
Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate (CAS No. 1822823-43-7) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Molecular Formula: C₁₃H₁₅NO₄
Molecular Weight: 249.26 g/mol
Structure: The compound features a pyrrolidine ring with a hydroxyl group and a carboxylate functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, such as enzymes and receptors. The compound's chiral nature enhances its binding affinity and specificity towards these targets.
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and modulating metabolic pathways.
- Receptor Modulation: It can also interact with receptors, influencing cellular signaling pathways that may lead to therapeutic effects .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against multidrug-resistant strains highlights its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit anticancer properties. For instance, it was tested against A549 human lung adenocarcinoma cells, where certain analogs showed significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
Case Studies
- Anticancer Efficacy:
-
Antimicrobial Screening:
- Another study screened this compound against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated promising antimicrobial activity, suggesting its potential for further development in treating resistant infections.
Comparative Analysis
The table below compares this compound with similar compounds regarding their molecular structure and biological activities.
| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | C₁₃H₁₅NO₄ | Hydroxyl and carboxylate groups | Yes | Yes |
| Ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate | C₁₄H₁₇NO₄ | Ethyl group instead of methyl | Moderate | Limited |
| Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate | C₁₃H₁₅NO₄ | Piperidine ring structure | Limited | Weak |
Comparison with Similar Compounds
Ethyl 1-Benzyl-4-Hydroxy-5-Oxopyrrolidine-3-Carboxylate
Ethyl 1-Benzyl-4-Hydroxy-2-Methyl-5-Oxopyrrolidine-3-Carboxylate
- Structural Difference : A methyl group is added at the 2-position of the pyrrolidine ring.
- Crystallography: Single-crystal X-ray studies (R factor = 0.049) confirm a puckered pyrrolidine ring, with hydrogen bonding involving the hydroxyl and ketone groups influencing crystal packing .
- Applications : Used in crystallographic studies to analyze hydrogen-bonding networks and molecular conformation .
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate
- Structural Difference: Replaces the pyrrolidine core with a benzothiophene ring and adds an amino group.
- Impact: Electronic Properties: The benzothiophene ring introduces aromaticity and sulfur-based conjugation, altering electronic properties compared to pyrrolidine derivatives. Biological Activity: The amino group may enhance interactions with biological targets (e.g., enzymes or receptors) .
- Applications : Laboratory chemical (CAS 20532-28-9) for heterocyclic chemistry research .
Methyl 4-(4-Bromobenzylidene)-2-Methyl-5-Oxo-1-(3-Pyridinylmethyl)-4,5-Dihydro-1H-Pyrrole-3-Carboxylate
- Structural Difference : Incorporates a pyridinylmethyl group at the 1-position and a bromobenzylidene substituent.
- Reactivity: The α,β-unsaturated ketone (benzylidene group) enables Michael addition reactions .
- Applications : Explored in medicinal chemistry for kinase inhibition or as a fluorescent probe .
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | CAS Number | Applications |
|---|---|---|---|---|
| Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate | C14H17NO4 | Benzyl, hydroxyl, methyl ester | Not provided | Intermediate synthesis |
| Ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate | C15H19NO4 | Benzyl, hydroxyl, ethyl ester | 1208081-95-1 | Research chemical |
| Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate | C16H21NO4 | Benzyl, hydroxyl, ethyl ester, 2-methyl | Not provided | Crystallographic studies |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | Methyl, carboxylic acid | 42346-68-9 | Pharmaceutical intermediate |
| Methyl 5-amino-1-benzothiophene-2-carboxylate | C10H9NO2S | Benzothiophene, amino, methyl ester | 20532-28-9 | Heterocyclic chemistry |
| Methyl 4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-... | C20H17BrN2O3 | Pyridinylmethyl, bromobenzylidene | Not provided | Medicinal chemistry probes |
Key Research Findings
- Hydrogen Bonding : The hydroxyl and ketone groups in pyrrolidine derivatives form robust hydrogen-bonding networks, critical for crystal packing and stability .
- Steric Effects : Substituents like the 2-methyl group in ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate influence molecular conformation and reactivity .
- Metabolic Stability : Methyl esters are more prone to enzymatic hydrolysis than ethyl esters, impacting their pharmacokinetic profiles .
Q & A
Q. What are the established synthetic routes for Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, and how do reaction conditions influence diastereoselectivity?
The compound is typically synthesized via cyclocondensation of β-keto esters with benzylamine derivatives. A diastereoselective method involves Michael addition followed by intramolecular cyclization, where reaction temperature and solvent polarity critically influence stereochemical outcomes. For example, polar aprotic solvents (e.g., DMF) at 0–5°C enhance trans-selectivity due to stabilized transition states .
Q. How is the crystal structure of this compound determined, and what software tools are essential for validation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure is solved using direct methods (e.g., SHELXS) and refined with SHELXL, which employs least-squares minimization to optimize atomic coordinates and displacement parameters . Validation tools like PLATON check for geometric irregularities (e.g., bond-length outliers) and hydrogen-bonding consistency .
Q. What intermolecular interactions stabilize the crystal lattice?
Hydrogen-bonding networks dominate, particularly O–H···O interactions between the hydroxyl and carbonyl groups. Graph-set analysis (e.g., motifs) reveals cyclic dimerization, while weaker C–H···π interactions involving the benzyl group contribute to packing stability .
Advanced Research Questions
Q. How can discrepancies in puckering parameters arise during conformational analysis, and how are they resolved?
Puckering coordinates (Cremer-Pople parameters) may vary due to temperature-dependent torsional flexibility or crystallographic resolution limits. For pyrrolidine rings, (puckering amplitude) and (phase angle) should be cross-validated using quantum mechanical calculations (e.g., DFT) to distinguish static disorder from dynamic motion .
Q. What methodological challenges arise in optimizing enantiomeric purity, and how are they addressed?
Racemization at the 4-hydroxy position is a key issue. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalyzed aldol reactions) can enhance enantiomeric excess. HPLC with chiral stationary phases (CSPs) is used for purity assessment, with hexane/isopropanol gradients providing baseline resolution .
Q. What strategies improve crystallinity for SC-XRD analysis of derivatives?
Recrystallization from ethyl acetate/hexane mixtures (1:3 v/v) at −20°C yields high-quality crystals. Adding trace trifluoroacetic acid (TFA) protonates basic sites, enhancing lattice symmetry. For stubborn cases, vapor diffusion (e.g., ether into dichloromethane) promotes slow nucleation .
Q. How are hydrogen-bonding motifs exploited in co-crystal engineering for enhanced bioavailability?
Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) leverages O–H···O/N interactions. Phase diagrams constructed via slurry experiments identify stoichiometric ratios, while Hirshfeld surface analysis quantifies interaction contributions (e.g., plots) .
Data Analysis and Contradiction Resolution
Q. How are conflicting spectroscopic assignments resolved for tautomeric forms?
Tautomerism between keto-enol forms is probed via - HMBC NMR, where -couplings to nitrogen distinguish protonation states. IR spectroscopy (1700–1650 cm) identifies carbonyl stretching modes, validated by DFT vibrational frequency calculations .
Q. What statistical methods validate crystallographic data quality in low-resolution structures?
The R value (≤5%) assesses data redundancy, while the goodness-of-fit (GOF) ensures refinement model adequacy (target: 1.0±0.1). For weak data (I/σ(I) < 2), Bayesian inference in SHELXL refines displacement parameters more robustly than least-squares .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
